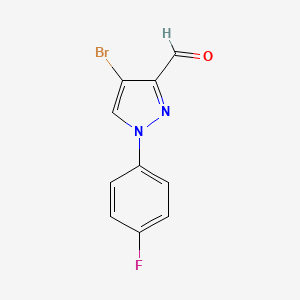
4-Bromo-1-(4-fluorophenyl)pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the functional group conversion of the aldehyde group to a nitrile and the formation of a tetrazole using sodium azide . Another method involves a simple and efficient route to pyrazole-based dihydrofuranones via a lactonization approach . The indium-mediated Barbier-type allylation reaction was followed by an in situ lactonization approach .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H . Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . It has also been used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.06 . It is a solid at room temperature and should be stored in a dry place .Mécanisme D'action
While the exact mechanism of action of this compound is not clear, it is known that pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The antagonism of transient receptor potential vanilloid subtype 1 (TRPV-1) seems to be optimized by the 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-(4-fluorophenyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-5-14(13-10(9)6-15)8-3-1-7(12)2-4-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGUEJKYDQRRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C=O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925558.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2925559.png)
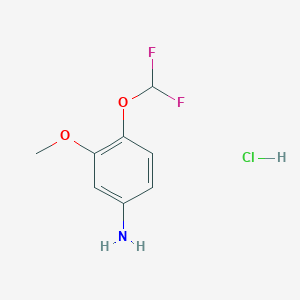
![1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B2925561.png)
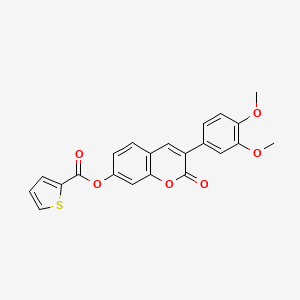
![3-({7-Chlorothieno[3,2-b]pyridin-2-yl}methyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)
![N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2925565.png)
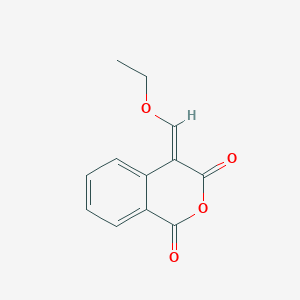
![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)

![N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2925576.png)
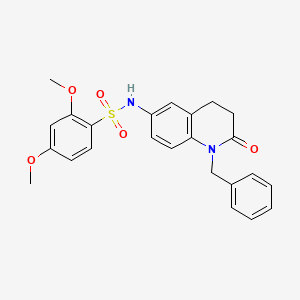
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)
